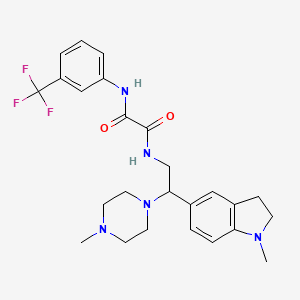
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30F3N5O2 and its molecular weight is 489.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of anticonvulsant effects and its interaction with various biological targets. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C21H31N5O2 |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 922557-48-0 |
| Structure | Chemical Structure |
The presence of the trifluoromethyl group is notable for its implications in enhancing lipophilicity and metabolic stability, which are critical for CNS penetration.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those incorporating the trifluoromethyl moiety. The biological activity was primarily assessed using several animal models, including:
- Maximal Electroshock (MES) Test : This test evaluates the ability of compounds to prevent seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : This model assesses the efficacy against chemically induced seizures.
In a comparative study, derivatives similar to this compound exhibited significant protection in MES tests at doses ranging from 100 to 300 mg/kg. The introduction of the trifluoromethyl group was essential for enhancing anticonvulsant activity, as it contributed to increased binding affinity to voltage-sensitive sodium channels, a key target in seizure management .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications to the piperazine and indoline moieties significantly influenced biological activity. Compounds with fluorinated aromatic systems showed improved pharmacokinetic properties and efficacy due to enhanced lipophilicity and reduced metabolic degradation .
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Indole Derivatives : Research demonstrated that indole derivatives with piperazine substituents exhibited potent anticonvulsant activity. The study emphasized that structural modifications led to varying degrees of efficacy in seizure models .
- Fluorinated Compounds : Another investigation focused on fluorinated derivatives revealed that compounds containing trifluoromethyl groups displayed superior anticonvulsant properties compared to their non-fluorinated counterparts. This was attributed to enhanced interactions with CNS targets .
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O2/c1-31-10-12-33(13-11-31)22(17-6-7-21-18(14-17)8-9-32(21)2)16-29-23(34)24(35)30-20-5-3-4-19(15-20)25(26,27)28/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBICPSAWHJRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














